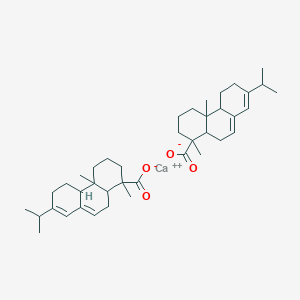![molecular formula C17H18Cl2N4O2 B228612 1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea](/img/structure/B228612.png)
1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 3-chloroaniline with isocyanates under controlled conditions. The process can be summarized as follows:
Step 1: 3-chloroaniline is reacted with a suitable isocyanate to form an intermediate carbamate.
Step 2: The intermediate carbamate undergoes further reaction with another molecule of 3-chloroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism by which N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N’-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-(3-chlorophenyl)urea
- N-(3-{[(4-chloroanilino)carbonyl]amino}-2-naphthyl)-N’-(4-chlorophenyl)urea
- N’-(2-{[(3-chloroanilino)carbonyl]amino}cyclohexyl)-N-(3-chlorophenyl)urea
Uniqueness
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C17H18Cl2N4O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
InChIキー |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

